

# Physical and chemical properties of Methyl 4-methylthiazole-5-carboxylate

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## Compound of Interest

Compound Name: **Methyl 4-methylthiazole-5-carboxylate**

Cat. No.: **B351778**

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An In-depth Technical Guide to **Methyl 4-methylthiazole-5-carboxylate**

## Introduction

**Methyl 4-methylthiazole-5-carboxylate** is a heterocyclic organic compound featuring a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. This scaffold is a common motif in many biologically active molecules and pharmaceutical agents. The compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its relevance in scientific research and drug development.

## Physical and Chemical Properties

The physical and chemical properties of **Methyl 4-methylthiazole-5-carboxylate** are summarized below. Data is compiled from both experimental and computed sources.

## Identifiers and General Properties

Property	Value	Source
IUPAC Name	methyl 4-methyl-1,3-thiazole-5-carboxylate	<a href="#">[1]</a>
CAS Number	81569-44-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	157.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Light yellow to brown liquid	<a href="#">[3]</a> (for ethyl ester)
Purity	≥ 99% (GC) available commercially	<a href="#">[3]</a> (for ethyl ester)

## Physicochemical Data

Property	Value	Remarks	Source
Boiling Point	221.3 °C	at 760 mmHg	<a href="#">[4]</a>
Flash Point	87.7 °C	<a href="#">[4]</a>	
XLogP3	1.5	Computed	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	Computed	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	Computed	<a href="#">[1]</a>
Rotatable Bond Count	2	Computed	<a href="#">[1]</a>
Topological Polar Surface Area	67.4 Å <sup>2</sup>	Computed	<a href="#">[1]</a>
Exact Mass	157.01974964 Da	Computed	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of Methyl 4-methylthiazole-5-carboxylate

The synthesis of **Methyl 4-methylthiazole-5-carboxylate** can be achieved via several routes, commonly starting from the corresponding carboxylic acid or through a one-pot cyclization reaction. A general procedure analogous to the synthesis of the ethyl ester is described below. [5][6]

#### Method 1: Esterification of 4-Methylthiazole-5-carboxylic acid

- Acid Chloride Formation: 4-Methylthiazole-5-carboxylic acid (1 equivalent) is refluxed in excess thionyl chloride ( $\text{SOCl}_2$ ) for 2 hours.[7] The excess thionyl chloride is then removed under reduced pressure to yield 4-methylthiazole-5-carbonyl chloride.[7]
- Esterification: The crude acid chloride is dissolved in a suitable solvent like dichloromethane (DCM). Methanol (a slight excess, ~1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine are added dropwise at 0 °C.
- Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then washed with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification: The crude **Methyl 4-methylthiazole-5-carboxylate** can be purified by column chromatography on silica gel or by vacuum distillation.

#### Method 2: One-Pot Synthesis from Methyl Acetoacetate (Conceptual)

A one-pot synthesis provides an efficient route to thiazole carboxylates.[6]

- Halogenation: Methyl acetoacetate (1 equivalent) is dissolved in a mixture of water and a co-solvent like THF. The solution is cooled to 0 °C, and N-bromosuccinimide (NBS) (1.2 equivalents) is added portion-wise. The reaction is stirred at room temperature for approximately 2 hours.[6]
- Cyclization: Thiourea (1 equivalent) is added to the reaction mixture, which is then heated to 80 °C for 2 hours.[6] This step forms the 2-amino-4-methylthiazole-5-carboxylate intermediate.

- Deamination and Esterification (multi-step process not detailed here): The resulting 2-amino group would then need to be removed (e.g., via a diazotization reaction) to yield the final product.

## Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are used to confirm the structure of the molecule. For the related 4-methylthiazole-5-carboxylic acid, characteristic proton signals appear for the methyl group (s, ~2.6 ppm), the thiazole proton (s, ~9.1 ppm), and the carboxylic acid proton (s, ~13.3 ppm).[8] Similar shifts would be expected for the methyl ester, with an additional singlet for the ester methyl group around 3.8-4.0 ppm.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. A strong absorption band is expected around  $1720\text{ cm}^{-1}$  corresponding to the C=O stretching of the ester group.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The expected molecular ion peak ( $\text{M}^+$ ) would be at  $\text{m/z} = 157$ .

## Reactivity and Applications

**Methyl 4-methylthiazole-5-carboxylate** is a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol.[9] The thiazole ring itself can undergo various transformations.

This class of compounds, particularly the ethyl ester, are key intermediates in the synthesis of pharmaceuticals like the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[10] The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anti-cancer activities.[3][6]

## Visualization Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **Methyl 4-methylthiazole-5-carboxylate** starting from the corresponding carboxylic acid.



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Caption: Synthesis workflow for **Methyl 4-methylthiazole-5-carboxylate**.

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